1-Butyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Substituted pyrazoles with different alkyl or aryl groups.
Substitution: Esters and amides of this compound.
Scientific Research Applications
1-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- 1-Propyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-butylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
MBIUCJBODNXVHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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